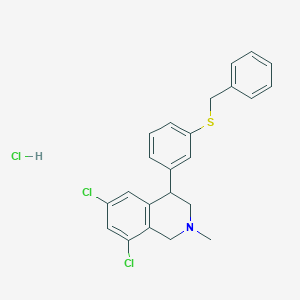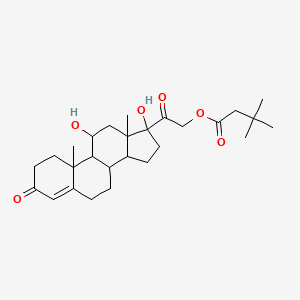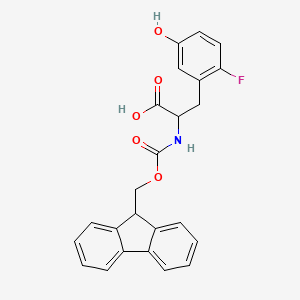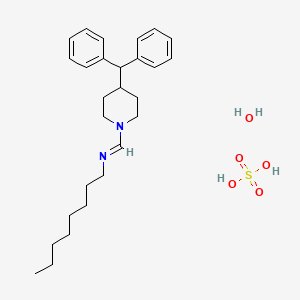![molecular formula C22H26ClN7O B12301291 [1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)
[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06424439 is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). It is an imidazopyridine compound that has shown significant potential in reducing hepatic lipid levels and plasma triglycerides. This compound is particularly notable for its slow reversibility and time-dependent inhibition, making it a valuable tool in metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-06424439 can be synthesized through a series of chemical reactions involving imidazopyridine derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of PF-06424439 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
PF-06424439 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
PF-06424439 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.
Biology: Investigated for its effects on cell mortality and lipid synthesis in various cell lines, including epithelial colon cells and colorectal cancer stem cells.
Medicine: Explored for its potential therapeutic effects in reducing hepatic lipid levels and plasma triglycerides in dyslipidemic conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders
Mechanism of Action
PF-06424439 exerts its effects by inhibiting diacylglycerol acyltransferase 2 (DGAT2). This enzyme is involved in the final step of triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides, leading to lower levels of plasma triglycerides and hepatic lipids. The inhibition is noncompetitive with respect to the acyl-CoA substrate, and the compound demonstrates slow reversibility and time-dependent inhibition .
Comparison with Similar Compounds
PF-06424439 is unique in its potent and selective inhibition of DGAT2. Similar compounds include:
PF-06427878: Another DGAT2 inhibitor with similar properties but different chemical structure.
LY 294002: A phosphoinositide 3-kinase inhibitor that also affects lipid metabolism but through a different pathway.
Atglistatin: A selective inhibitor of adipose triglyceride lipase, involved in lipid metabolism but targeting a different enzyme
PF-06424439 stands out due to its high selectivity for DGAT2 and its slow, reversible inhibition, making it a valuable tool for metabolic research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26ClN7O |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27) |
InChI Key |
PZHNKPBYOPQTRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)


![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)
![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)




![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
